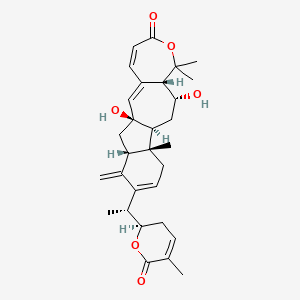

Longipedlactone F

Beschreibung

Longipedlactone F is a triterpenoid dilactone isolated from plants of the Schisandraceae family, notably Kadsura longipedunculata and related species. Structurally, it belongs to a class of nortriterpenoids characterized by complex polycyclic frameworks with multiple oxygenated functional groups, including lactone rings and hydroxyl groups . This compound has garnered attention for its potent cytotoxic activities against various cancer cell lines, particularly in hepatocellular carcinoma (HepG2, Bel-7402) and leukemia (K562) models. For example, Xu et al. reported IC₅₀ values of 17.5 μM (HepG2) and 0.92 μM (Bel-7402) for Longipedlactone F, highlighting its cell-line-dependent efficacy .

Eigenschaften

Molekularformel |

C30H38O6 |

|---|---|

Molekulargewicht |

494.6 g/mol |

IUPAC-Name |

(1S,9S,10R,12S,13R,18R)-1,10-dihydroxy-8,8,13-trimethyl-17-methylidene-16-[(1R)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-7-oxatetracyclo[10.7.0.03,9.013,18]nonadeca-2,4,15-trien-6-one |

InChI |

InChI=1S/C30H38O6/c1-16-7-9-23(35-27(16)33)18(3)20-11-12-29(6)21(17(20)2)15-30(34)14-19-8-10-25(32)36-28(4,5)26(19)22(31)13-24(29)30/h7-8,10-11,14,18,21-24,26,31,34H,2,9,12-13,15H2,1,3-6H3/t18-,21+,22-,23-,24+,26+,29-,30-/m1/s1 |

InChI-Schlüssel |

SJCQJLRZUFTNFT-IHRMUONJSA-N |

Isomerische SMILES |

CC1=CC[C@@H](OC1=O)[C@H](C)C2=CC[C@]3([C@@H]4C[C@H]([C@@H]5C(=C[C@]4(C[C@H]3C2=C)O)C=CC(=O)OC5(C)C)O)C |

Kanonische SMILES |

CC1=CCC(OC1=O)C(C)C2=CCC3(C4CC(C5C(=CC4(CC3C2=C)O)C=CC(=O)OC5(C)C)O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Longipedlactone F involves the extraction of the compound from the leaves and stems of Kadsura longipedunculata. The process typically includes the following steps:

Extraction: The plant material is dried and powdered, followed by extraction using solvents such as methanol or ethanol.

Fractionation: The crude extract is subjected to fractionation using techniques like column chromatography to isolate the desired compound.

Industrial Production Methods

Industrial production of Longipedlactone F is not well-documented, but it would likely involve large-scale extraction and purification processes similar to those used in laboratory settings. Optimization of these processes for industrial scale would be necessary to ensure efficiency and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

Longipedlactone F undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Longipedlactone F may yield various oxidized derivatives, while reduction may produce reduced forms of the compound with altered functional groups .

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a model compound for studying triterpenoid synthesis and reactivity.

Industry: Potential use in the development of natural product-based pharmaceuticals and nutraceuticals.

Wirkmechanismus

The mechanism of action of Longipedlactone F involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

Longipedlactone F is part of a broader family of triterpenoid dilactones, including Longipedlactones A–H, Kadlongilactones A–F, and Schisandra-derived nortriterpenoids. Below is a comparative analysis of their structural features, bioactivity, and pharmacological profiles:

Table 1: Comparative Bioactivity of Longipedlactone F and Analogues

Key Findings

Potency Variability Across Cell Lines :

- Longipedlactone F exhibits superior activity in Bel-7402 (IC₅₀: 0.92 μM) compared to Longipedlactone A (IC₅₀: 100 μM) , suggesting structural modifications (e.g., additional hydroxyl groups) enhance target affinity.

- In contrast, Kadlongilactones C–F show broad-spectrum cytotoxicity but lower specificity, with IC₅₀ values spanning 0.49–3.61 μM across multiple cell lines .

Structure-Activity Relationships (SAR) :

- Lactone Rings : Dual lactone rings in Longipedlactone F may improve membrane permeability compared to single-lactone analogues like Longipedlactone A .

- Hydroxylation : The presence of hydroxyl groups in Longipedlactone F correlates with enhanced binding to cellular targets, as evidenced by its lower IC₅₀ in Bel-7402 .

- Side-Chain Modifications : Longipedlactone J (C₃₂H₄₀O₇) lacks significant bioactivity despite structural similarity, likely due to a methyl ester substitution that reduces solubility .

Mechanistic Insights :

- While Longipedlactone A demonstrates strong binding to the SARS-CoV-2 protease (PDB 7SI9, ΔG = -7.8 kcal/mol) , analogous studies for Longipedlactone F are absent, highlighting a critical research gap.

- Kadlongilactones and Longipedlactones share a common mechanism of inducing apoptosis via mitochondrial pathways, but Longipedlactone F shows faster onset in K562 leukemia cells .

Q & A

Q. What are the best practices for reporting conflicting spectral data in Longipedlactone F studies?

- Methodological Answer : Disclose solvent systems, instrument parameters (e.g., NMR frequency), and calibration standards. Compare data with published reference compounds in the same solvent. If discrepancies persist, consult collaborative databases (e.g., PubChem) or request independent validation from a third-party lab .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.